![molecular formula C10H11ClO2 B13876944 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one CAS No. 90919-14-5](/img/structure/B13876944.png)
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 2-chloroethoxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one can be synthesized through a literature method involving the reaction of 2-acetylphenol with 1,2-dichloroethane in the presence of sodium hydroxide and tetrabutylammonium bromide. The reaction mixture is heated under reflux for 40 hours, followed by the addition of water. The resulting oil is separated, concentrated under reduced pressure, and recrystallized from ethanol to yield the compound with a high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
化学反応の分析
Types of Reactions: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl ethanones with various functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloroethoxy group can participate in hydrogen bonding or hydrophobic interactions, while the ethanone group can undergo nucleophilic attack or redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .
類似化合物との比較
1-[4-(2-Chloroethoxy)phenyl]ethan-1-one: Similar structure but with the chloroethoxy group at the para position.
1-[2-(2-Chloroethoxy)phenyl]propan-1-one: Similar structure but with an additional carbon in the alkyl chain.
1-[2-(2-Chloroethoxy)phenyl]butan-1-one: Similar structure but with a longer alkyl chain.
Uniqueness: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the chloroethoxy group can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors compared to its analogs .
特性
CAS番号 |
90919-14-5 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
1-[2-(2-chloroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 |
InChIキー |
FZXVDBULFTUKTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


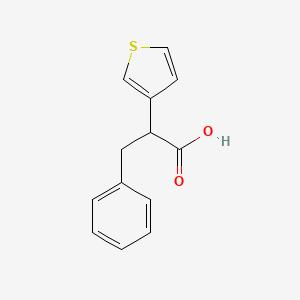


![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)


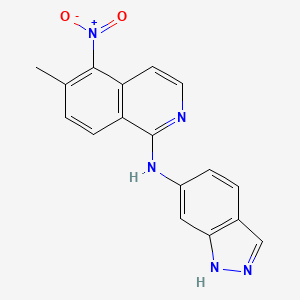
![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)
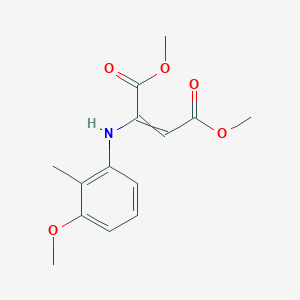
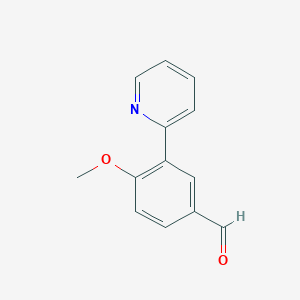

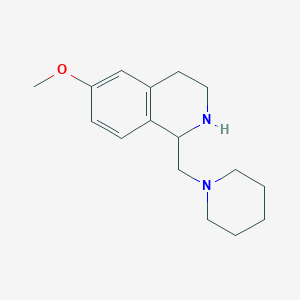
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
